Manzamine A Exhibits 400-Fold Greater Antimalarial Potency than Ircinol A in P. falciparum Assays
The retention of the β-carboline moiety and the intact pentacyclic scaffold is critical for antimalarial activity. Direct SAR studies show that ircinol A, which lacks the full macrocyclic structure of manzamine A, is approximately 400 times less potent. This quantifies the essential role of the unique manzamine A scaffold [1].
| Evidence Dimension | In vitro antimalarial activity (IC50) |
|---|---|
| Target Compound Data | Manzamine A: sub-nanomolar to low nanomolar range (e.g., 8.0 nM vs. D6 clone, 11 nM vs. W2 clone) |
| Comparator Or Baseline | Ircinol A: ~400-fold less active than manzamine A |
| Quantified Difference | Approximately 400-fold |
| Conditions | In vitro assay against Plasmodium falciparum |
Why This Matters
This demonstrates that simplified analogues cannot substitute for manzamine A in antimalarial research, guiding procurement decisions toward the native compound for maximum assay sensitivity.
- [1] Winkler JD, Londregan AT, Ragains JR, Hamann MT. Synthesis and biological evaluation of manzamine analogues. Org Lett. 2006;8(12):2591-2594. View Source
